molecular formula C21H25N9O B8137040 Syk-IN-4

Syk-IN-4

Cat. No. B8137040
M. Wt: 419.5 g/mol
InChI Key: IXNQUCOVJRJRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syk-IN-4 is a useful research compound. Its molecular formula is C21H25N9O and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Syk-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Syk-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Holography and Quantum Chaos : The Sachdev-Ye-Kitaev (SYK) model is notable in theoretical physics for its applications in studying black holes, quantum chaos, and non-Fermi liquids. It's known for its solvability and near-conformal invariance, making it suitable for AdS/CFT holography, a principle that relates quantum gravity in certain "anti-de Sitter" spaces to a conformal field theory defined on the boundary of that space (Dartois, Erbin, & Mondal, 2017).

  • Many-body Physics : The SYK model is a strongly coupled, quantum many-body system that has generated significant interest in both high energy and condensed matter physics due to its unique properties. It's particularly important in studies of quantum gravity and many-body localization (Rosenhaus, 2018).

  • Chaos and Phase Transitions : SYK models exhibit chaotic behavior and phase transitions, with implications for understanding 3D gravity conjectures and non-Fermi liquid states. Such models are also pivotal in studying spontaneous time-reversal symmetry breaking and the chaotic-nonchaotic quantum phase transitions (Yoon, 2017).

  • Condensed Matter Applications : The SYK model's relevance extends to condensed-matter platforms, where it's used to explore various behaviors, including a chaotic non-Fermi liquid phase and transitions to a disordered Fermi liquid. This has implications for understanding unconventional superconductivity and strange metal behavior (Lantagne-Hurtubise, Li, & Franz, 2018).

  • Pharmacological Inhibition : In a more practical sense, compounds like Syk inhibitor (referred to as "Compound 9a") have been studied for their pharmacological effects, specifically their ability to inhibit anaphylactic reactions in mice, indicating potential therapeutic applications (Hisamichi et al., 2005).

  • Data Mining and Algorithms : SYK models and their derivatives have also been applied in the field of big data and algorithms. For instance, the SYK-means algorithm has shown effectiveness in big data mining, suggesting applications in computational and data-intensive fields (Pandey & Shukla, 2021).

  • Quantum Simulation and Entanglement : SYK models provide a framework for understanding and simulating quantum entanglement and non-Fermi liquid states. They offer insights into the behavior of quantum systems and are useful in the study of quantum phase transitions and quantum computing (Luo et al., 2017).

properties

IUPAC Name

5-[[4-[4-[(dimethylamino)methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-N,1-dimethylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9O/c1-13-14(11-28(3)4)12-30(26-13)18-8-9-23-21(25-18)24-15-6-7-17-16(10-15)19(20(31)22-2)27-29(17)5/h6-10,12H,11H2,1-5H3,(H,22,31)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNQUCOVJRJRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C)C2=NC(=NC=C2)NC3=CC4=C(C=C3)N(N=C4C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syk-IN-4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.